Lipophilicity Advantage: +1.2 logP Increase vs. 3-Bromo-5-methylpyridine
The presence of the 2-propoxy substituent elevates the computed lipophilicity (XLogP3-AA) of 3-Bromo-5-methyl-2-propoxypyridine to 3.1, compared to 1.9 for 3-Bromo-5-methylpyridine (CID 817713) [1][2]. This +1.2 logP difference translates to an estimated ~16‑fold higher partition coefficient in n‑octanol/water, a magnitude that can significantly influence membrane permeability and tissue distribution.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 3-Bromo-5-methylpyridine: 1.9 |
| Quantified Difference | +1.2 logP units |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2019.06.18) [1][2] |
Why This Matters
Higher lipophilicity can enhance passive membrane diffusion and blood-brain barrier penetration, making this building block more suitable for CNS-targeted drug discovery programs than the non-alkoxy analog.
- [1] PubChem Compound Summary for CID 105368264, 3-Bromo-5-methyl-2-propoxypyridine. U.S. National Library of Medicine, National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 817713, 3-Bromo-5-methylpyridine. U.S. National Library of Medicine, National Center for Biotechnology Information. View Source
